4-Bromo-N-cyclopropyl-2-ethoxybenzamide

Descripción general

Descripción

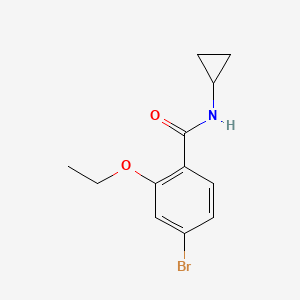

4-Bromo-N-cyclopropyl-2-ethoxybenzamide is an organic compound with the molecular formula C12H14BrNO2 It is characterized by the presence of a bromine atom at the fourth position of the benzene ring, a cyclopropyl group attached to the nitrogen atom, and an ethoxy group at the second position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide typically involves the following steps:

Cyclopropylation: The attachment of the cyclopropyl group to the nitrogen atom can be accomplished through a nucleophilic substitution reaction using cyclopropylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of N-cyclopropyl-2-ethoxybenzamide.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 2-ethoxy-4-bromo-benzaldehyde or 2-ethoxy-4-bromo-benzoic acid.

Reduction: Formation of N-cyclopropyl-2-ethoxybenzamide.

Substitution: Formation of 4-azido-N-cyclopropyl-2-ethoxybenzamide or 4-cyano-N-cyclopropyl-2-ethoxybenzamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-N-cyclopropyl-2-ethoxybenzamide has been explored for its therapeutic potential, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Research indicates that compounds of this class can modulate metabolic pathways associated with lipid metabolism and inflammation, making them candidates for developing new treatments for these conditions .

Biological Probes

This compound serves as a useful tool in biological studies, particularly in understanding the mechanisms of action of various biological pathways. Its structure allows it to interact with specific receptors or enzymes, providing insights into cellular functions and disease mechanisms. The ability to modify its structure further enhances its utility as a chemical probe .

Synthesis and Derivative Development

The synthesis of this compound has been documented, allowing researchers to create derivatives that may exhibit improved pharmacological properties or reduced side effects. The synthetic routes often involve standard organic synthesis techniques, including coupling reactions and functional group modifications .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity. The ethoxy group may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-Bromo-N-cyclopropylbenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

N-Cyclopropyl-2-ethoxybenzamide: Lacks the bromine atom, which may influence its binding affinity and specificity.

4-Bromo-N-cyclopropyl-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its chemical properties.

Uniqueness: 4-Bromo-N-cyclopropyl-2-ethoxybenzamide is unique due to the combination of the bromine atom, cyclopropyl group, and ethoxy group, which collectively contribute to its distinct chemical and physical properties

Actividad Biológica

4-Bromo-N-cyclopropyl-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and pharmacokinetics, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom, a cyclopropyl group, and an ethoxy group attached to a benzamide core. This unique arrangement contributes to its distinct chemical behavior and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Properties : In vitro studies suggest that this compound can reduce inflammatory markers in cell cultures. It appears to modulate pathways associated with inflammation, potentially through inhibition of pro-inflammatory cytokines .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in inflammation and microbial resistance. Its structural similarity to other benzamide derivatives suggests it could inhibit similar targets .

- Modulation of Signaling Pathways : Preliminary data indicate that it may affect signaling pathways related to immune response and cell proliferation, although further studies are required to clarify these interactions .

Pharmacokinetics

Pharmacokinetic studies on structurally similar compounds suggest that this compound may exhibit favorable absorption and distribution characteristics:

- Absorption : Likely absorbed through the gastrointestinal tract, with bioavailability influenced by the ethoxy group.

- Distribution : The compound's lipophilicity may facilitate penetration into tissues, including the central nervous system .

- Metabolism : Potential metabolic pathways include oxidation of the ethoxy group and reduction of the amide bond, which may lead to active metabolites contributing to its biological effects .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent activity compared to standard antibiotics.

- Anti-inflammatory Research : In a controlled study using lipopolysaccharide (LPS)-induced macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 50%, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Structural Features |

|---|---|---|---|

| This compound | High | Moderate | Bromine, cyclopropyl, ethoxy groups |

| N-cyclopropyl-2-ethoxybenzamide | Moderate | Low | Lacks bromine |

| 2-Ethoxybenzamide | Low | Low | Lacks cyclopropyl |

Propiedades

IUPAC Name |

4-bromo-N-cyclopropyl-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-2-16-11-7-8(13)3-6-10(11)12(15)14-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVUMXSITHSCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681838 | |

| Record name | 4-Bromo-N-cyclopropyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-20-0 | |

| Record name | 4-Bromo-N-cyclopropyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.